Cas no 1417359-95-5 (N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide)

N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide moiety linked to a phenyl ring substituted with a 1H-imidazol-2-yl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropyl group enhances metabolic stability, while the imidazole moiety offers potential for hydrogen bonding and metal coordination, broadening its applicability in drug design. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound’s synthetic versatility and structural features make it suitable for exploring novel therapeutic agents, particularly in kinase inhibition and antimicrobial applications.
N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide structure
1417359-95-5 structure
Product Name:N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide
CAS No:1417359-95-5
MF:C13H13N3O
MW:227.26
MDL:MFCD32202822
CID:5143550
PubChem ID:110726493
Update Time:2025-10-30

N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(1H-imidazol-2-yl)phenyl]cyclopropanecarboxamide
    • N-[4-(2-Imidazolyl)phenyl]cyclopropanecarboxamide
    • Cyclopropanecarboxamide, N-[4-(1H-imidazol-2-yl)phenyl]-
    • 1417359-95-5
    • MFCD32202822
    • N-[4-(1H-IMIDAZOL-2-YL)PHENYL]-1-CYCLOPROPANECARBOXAMIDE
    • N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide
    • AS-77304
    • AC9475
    • SY263224
    • AKOS027639111
    • MDL: MFCD32202822
    • Inchi: 1S/C13H13N3O/c17-13(10-1-2-10)16-11-5-3-9(4-6-11)12-14-7-8-15-12/h3-8,10H,1-2H2,(H,14,15)(H,16,17)
    • InChI Key: DWUJBVCHEFYQMO-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(C3NC=CN=3)C=C2)=O)CC1

Computed Properties

  • Exact Mass: 227.105862047g/mol
  • Monoisotopic Mass: 227.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.8Ų

N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide Pricemore >>

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Additional information on N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide

Research Brief on N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1417359-95-5): Recent Advances and Applications

N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1417359-95-5) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a modulator of various biological pathways, particularly in the context of inflammation, oncology, and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.

One of the most notable aspects of N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide is its structural resemblance to known kinase inhibitors, which has prompted investigations into its potential as a targeted therapy. Recent in vitro studies have demonstrated its ability to selectively inhibit specific kinases involved in inflammatory signaling pathways, such as JAK-STAT and NF-κB. These findings suggest that the compound may hold promise for the treatment of autoimmune diseases and chronic inflammatory conditions. Furthermore, its cyclopropane moiety has been shown to enhance metabolic stability, a critical factor in drug development.

In the field of oncology, preliminary studies have explored the compound's efficacy in inhibiting tumor growth and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide exhibited potent anti-proliferative effects against a panel of cancer cell lines, including those resistant to conventional chemotherapy. The study attributed these effects to the compound's ability to disrupt mitochondrial function and induce apoptosis. These findings underscore its potential as a novel chemotherapeutic agent, particularly for hard-to-treat cancers.

Beyond its therapeutic potential, recent research has also focused on optimizing the synthesis and formulation of N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide to improve its bioavailability and pharmacokinetic profile. A 2022 patent application disclosed a novel synthetic route that significantly enhances yield and purity, addressing previous challenges in large-scale production. Additionally, advancements in nanoparticle-based delivery systems have been explored to overcome solubility issues, further broadening its applicability in clinical settings.

In conclusion, N-(4-(1H-Imidazol-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1417359-95-5) represents a promising candidate for drug development across multiple therapeutic areas. Its unique chemical structure, combined with its demonstrated biological activity, positions it as a valuable tool for both basic research and translational medicine. Future studies should focus on elucidating its precise molecular targets and evaluating its safety and efficacy in preclinical and clinical trials. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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